molecular formula C13H12BrIN4OS B452410 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-iodophenyl)thiourea

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(2-iodophenyl)thiourea

Cat. No.: B452410
M. Wt: 479.14g/mol
InChI Key: DPXUNPWORHZTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N’-(2-iodophenyl)thiourea is a heterocyclic compound that contains both pyrazole and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N’-(2-iodophenyl)thiourea typically involves the following steps:

    Preparation of 4-bromo-1-ethyl-1H-pyrazole: This can be achieved by bromination of 1-ethyl-1H-pyrazole using bromine in an appropriate solvent.

    Formation of the carbonyl compound: The 4-bromo-1-ethyl-1H-pyrazole is then reacted with a carbonylating agent such as phosgene or triphosgene to introduce the carbonyl group.

    Synthesis of the thiourea derivative: The carbonylated pyrazole is then reacted with 2-iodoaniline and thiourea under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N’-(2-iodophenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N’-(2-iodophenyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole moiety may interact with active sites of enzymes, while the thiourea group could form hydrogen bonds or coordinate with metal ions, affecting the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the thiourea and iodine functionalities.

    N-[(4-bromo-1H-pyrazol-3-yl)carbonyl]-N’-(2-chlorophenyl)thiourea: Similar but with a chlorine atom instead of iodine.

    N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N’-(2-fluorophenyl)thiourea: Similar but with a fluorine atom instead of iodine.

Uniqueness

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N’-(2-iodophenyl)thiourea is unique due to the presence of both bromine and iodine atoms, which can impart specific electronic and steric properties. These features may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H12BrIN4OS

Molecular Weight

479.14g/mol

IUPAC Name

4-bromo-1-ethyl-N-[(2-iodophenyl)carbamothioyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H12BrIN4OS/c1-2-19-7-8(14)11(18-19)12(20)17-13(21)16-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H2,16,17,20,21)

InChI Key

DPXUNPWORHZTPB-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=CC=C2I)Br

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=CC=C2I)Br

Origin of Product

United States

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